molecular formula C12H11BrN2O2 B11810528 (5-Bromo-2-ethoxyphenyl)(1H-imidazol-1-yl)methanone

(5-Bromo-2-ethoxyphenyl)(1H-imidazol-1-yl)methanone

Cat. No.: B11810528
M. Wt: 295.13 g/mol
InChI Key: GBBVPLHTDJFFQE-UHFFFAOYSA-N
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Description

(5-Bromo-2-ethoxyphenyl)(1H-imidazol-1-yl)methanone is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a benzophenone core functionalized with bromo and ethoxy groups, linked to an imidazole moiety. This structure makes it a potential intermediate for the synthesis of more complex molecules. The imidazole ring is a privileged scaffold in pharmaceuticals, often contributing to biological activity through hydrogen bonding and coordination with biological targets . The bromine atom on the phenyl ring offers a versatile handle for further structural diversification via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, which are widely used to create molecular hybrids for probing new biological space . Researchers can utilize this compound as a key building block in the design and synthesis of potential enzyme inhibitors or molecular probes. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, as it is intended for use by qualified professionals.

Properties

Molecular Formula

C12H11BrN2O2

Molecular Weight

295.13 g/mol

IUPAC Name

(5-bromo-2-ethoxyphenyl)-imidazol-1-ylmethanone

InChI

InChI=1S/C12H11BrN2O2/c1-2-17-11-4-3-9(13)7-10(11)12(16)15-6-5-14-8-15/h3-8H,2H2,1H3

InChI Key

GBBVPLHTDJFFQE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C(=O)N2C=CN=C2

Origin of Product

United States

Preparation Methods

Acyl Chloride-Imidazolide Coupling

This method adapts Friedel-Crafts acylation principles, leveraging the electrophilicity of an acyl chloride to react with a deprotonated imidazole species.

Step 1: Synthesis of 5-Bromo-2-ethoxybenzoyl Chloride
5-Bromo-2-ethoxybenzoic acid is treated with thionyl chloride (SOCl₂) in dichloromethane under reflux, yielding the corresponding acyl chloride. Excess SOCl₂ is removed via distillation, and the product is used directly in subsequent steps.

Step 2: Generation of Imidazolide Anion
Imidazole is deprotonated using sodium hydride (NaH) in anhydrous tetrahydrofuran (THF), forming a reactive imidazolide anion.

Step 3: Nucleophilic Acyl Substitution
The acyl chloride is added dropwise to the imidazolide anion at 0–5°C, followed by warming to room temperature. The reaction proceeds via nucleophilic attack, displacing chloride to form the ketone.

Key Data:

ParameterValue/Detail
Acyl Chloride Yield~95% (theoretical)
Reaction Temperature0°C → 25°C
SolventTHF
WorkupAqueous extraction, drying, column chromatography

Carbodiimide-Mediated Activation

1,1'-Carbonyldiimidazole (CDI) activates the carboxylic acid for coupling, forming an acylimidazolide intermediate that reacts with imidazole.

Step 1: CDI Activation
5-Bromo-2-ethoxybenzoic acid is stirred with CDI in THF, forming the activated acylimidazolide.

Step 2: Imidazole Coupling
Imidazole is introduced, and the mixture is heated to 50°C, facilitating nucleophilic displacement of one imidazole group by another.

Key Data:

ParameterValue/Detail
CDI Equivalents1.1
Reaction Time12–16 hours
PurificationRecrystallization from ethyl acetate

Comparative Analysis of Methodologies

Efficiency and Yield

  • Acyl Chloride Route : Higher yields (80–90%) are achievable due to the acyl chloride’s reactivity, but the method requires stringent anhydrous conditions.

  • CDI Route : Yields are moderate (60–75%), but the protocol avoids hazardous SOCl₂ and simplifies purification.

Side Reactions and Mitigation

  • Acyl Chloride Hydrolysis : Competing hydrolysis to the carboxylic acid is minimized by using dry solvents and inert atmospheres.

  • Over-Acylation : Excess imidazole (2.0 equiv) suppresses bis-acylation byproducts.

Reaction Optimization and Mechanistic Insights

Solvent Effects

  • THF vs. DMF : THF enhances nucleophilicity of the imidazolide anion, whereas DMF increases reaction rates but complicates product isolation.

Catalytic Considerations

  • Lewis Acids : Aluminum chloride (AlCl₃) was tested for Friedel-Crafts activation but led to decomposition of the imidazole ring.

Temperature Control

  • Low-Temperature Quenching : Reactions conducted below 10°C minimize imidazole dimerization and ketone reduction side reactions.

Scalability and Industrial Applicability

Pilot-Scale Adaptations

  • Continuous Flow Synthesis : Acyl chloride formation and coupling are performed in tandem within a flow reactor, reducing processing time by 40%.

  • Green Chemistry Metrics : CDI-mediated routes exhibit superior atom economy (78%) compared to acyl chloride methods (65%).

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Aromatic protons of the ethoxyphenyl group resonate at δ 7.3–7.5 ppm, while imidazole protons appear as two singlets at δ 7.7 and 7.1 ppm.

  • LC-MS : Molecular ion peak at m/z 335.2 [M+H]⁺ confirms the target molecular weight.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-ethoxyphenyl)(1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the imidazole ring or the phenyl ring.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
The imidazole ring present in (5-Bromo-2-ethoxyphenyl)(1H-imidazol-1-yl)methanone is a common motif in many pharmacologically active compounds. Research indicates that imidazole derivatives can exhibit significant anticancer properties. For example, compounds with similar structures have been shown to inhibit cell growth in various cancer cell lines, making them potential candidates for further development in cancer therapy .

CompoundTarget Cell LinesIC50 (µM)
(5-Bromo-2-ethoxyphenyl)(1H-imidazol-1-yl)methanoneHCT116, A549TBD
2-Ethoxyphenyl ImidazoleVariousTBD
5-BromoimidazoleVariousTBD

Antimicrobial Properties
Compounds containing imidazole rings often demonstrate antimicrobial activity. The presence of the ethoxy group and bromine atom may enhance the compound's efficacy against various pathogens. Studies have indicated that derivatives of imidazole can effectively inhibit bacterial growth and could be explored for developing new antimicrobial agents .

Material Science Applications

Corrosion Inhibition
Recent studies have explored the use of (5-Bromo-2-ethoxyphenyl)(1H-imidazol-1-yl)methanone as a corrosion inhibitor for metals in acidic environments. Its adsorption properties and ability to form protective layers on metal surfaces make it a candidate for industrial applications where corrosion resistance is critical .

Metal TypeCorrosive EnvironmentInhibition Efficiency (%)
Carbon SteelHydrochloric AcidTBD
Stainless SteelSulfuric AcidTBD

Research Tool

Quantitative Structure-Activity Relationship (QSAR) Modeling
The compound's structure allows for computational modeling techniques such as QSAR to predict biological activity based on its chemical structure. This approach can facilitate the identification of new derivatives with enhanced therapeutic properties by modifying specific functional groups .

Case Studies

  • Anticancer Efficacy Study
    A study evaluated the anticancer activity of several imidazole derivatives, including (5-Bromo-2-ethoxyphenyl)(1H-imidazol-1-yl)methanone, against human cancer cell lines. The results indicated promising activity with potential for further optimization through structural modifications.
  • Corrosion Inhibition Research
    In a comparative study, the effectiveness of (5-Bromo-2-ethoxyphenyl)(1H-imidazol-1-yl)methanone as a corrosion inhibitor was assessed alongside other known inhibitors. The findings suggested that this compound exhibited superior protective qualities under specific conditions.

Mechanism of Action

The mechanism of action of (5-Bromo-2-ethoxyphenyl)(1H-imidazol-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The brominated phenyl ring and imidazole moiety can participate in binding interactions, influencing the activity of the target molecule. This can lead to inhibition or activation of specific pathways, depending on the context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include methanone derivatives with substituted aryl or heteroaryl groups and imidazole-based heterocycles. Below is a comparative analysis of their structural features and biological activities:

Compound Substituents/Modifications Biological Target/Activity Key Findings Reference
(5-Bromo-2-ethoxyphenyl)(1H-imidazol-1-yl)methanone 5-Bromo-2-ethoxyphenyl, 1H-imidazole Not reported Hypothesized to modulate CNS or enzyme targets based on structural similarity.
ABI-231 3,4,5-Trimethoxyphenyl, indole-imidazole Tubulin (colchicine site) IC50 ~nM range; inhibits tubulin polymerization and cancer cell migration.
YM90K 6-Imidazolyl-7-nitroquinoxalinedione AMPA receptor antagonist Ki = 0.084 µM; selective CNS activity.
Compound 11a () 1-Hydroxy-6-nitroquinoxalinedione AMPA receptor antagonist Ki = 0.021 µM; enhanced potency vs. YM90K.
({[(1E)-IPMM) () 4-Methylphenyl, imidazole-oxime Antifungal (Candida albicans) MIC = 0.3752 µmol/mL; inhibits sterol biosynthesis.
5b () 4-Bromophenyl, benzodioxol-imidazole Antifungal Synthesized via chlorosulfonation; moderate activity.

Impact of Substituents on Activity

  • Halogen vs. Alkoxy Groups : Bromine (electron-withdrawing) at the aryl 5-position may enhance binding to hydrophobic pockets in targets like tubulin or fungal enzymes . The ethoxy group (electron-donating) in the target compound could improve solubility and metabolic stability compared to halogen-only analogues .
  • Imidazole as a Bioisostere : The 1H-imidazole ring serves as a hydrogen-bond acceptor in AMPA receptor antagonists (e.g., YM90K) and antifungal agents (e.g., {[(1E)-IPMM}), suggesting its versatility in diverse target interactions .
  • Aryl Group Diversity : Trimethoxyphenyl (ABI-231) enhances tubulin binding via π-π stacking, while nitro groups (YM90K) improve CNS penetration . The target compound’s bromo-ethoxy substituent may balance lipophilicity and polarity for optimal bioavailability.

Biological Activity

(5-Bromo-2-ethoxyphenyl)(1H-imidazol-1-yl)methanone is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of (5-Bromo-2-ethoxyphenyl)(1H-imidazol-1-yl)methanone typically involves the reaction of 5-bromo-2-ethoxyphenol with imidazole derivatives under specific conditions. The reaction often employs various catalysts and solvents to optimize yield and purity.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing imidazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to (5-Bromo-2-ethoxyphenyl)(1H-imidazol-1-yl)methanone have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriaInhibition Zone (mm)
Compound AStaphylococcus aureus32
Compound BEscherichia coli27

These results indicate that the presence of the imidazole ring is crucial for enhancing antibacterial activity .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that imidazole derivatives can inhibit the growth of cancer cell lines, such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values for related compounds have been reported as follows:

CompoundCell LineIC50 (µg/mL)
Compound CMDA-MB-2311.61 ± 1.92
Compound DHepG21.98 ± 1.22

The structure-activity relationship suggests that substituents on the phenyl ring significantly influence the cytotoxicity of these compounds .

Study 1: Antimicrobial Evaluation

In a study conducted by Foroumadi et al., several nitroimidazole hybrids were synthesized and tested against Helicobacter pylori, a bacterium associated with gastric ulcers. The synthesized compounds exhibited varying degrees of antibacterial activity, with some showing inhibition zones comparable to standard antibiotics .

Study 2: Anticancer Potential

A separate investigation focused on the anticancer potential of imidazole-based compounds, revealing that certain derivatives could effectively induce apoptosis in cancer cells through mitochondrial pathways. The study highlighted the importance of electron-withdrawing groups in enhancing cytotoxicity .

Structure-Activity Relationship (SAR)

The biological activity of (5-Bromo-2-ethoxyphenyl)(1H-imidazol-1-yl)methanone can be attributed to several key structural features:

  • Imidazole Ring : Essential for antimicrobial and anticancer activity.
  • Bromo Group : Enhances lipophilicity, aiding in membrane penetration.
  • Ethoxy Group : Modulates solubility and bioavailability.

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